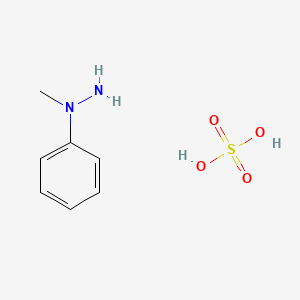
1-Methyl-1-phenylhydrazine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1-Methyl-1-phenylhydrazine sulfate can be synthesized through several methods. One common synthetic route involves the reaction of phenylhydrazine with methyl iodide in the presence of a base . The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 0-78°C . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
1-Methyl-1-phenylhydrazine sulfate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemical Reactions
The compound undergoes various chemical reactions:
- Oxidation : Can be oxidized to form azobenzene derivatives using agents like potassium permanganate.
- Reduction : Reduced to form hydrazine derivatives with reducing agents such as sodium borohydride.
- Substitution : Participates in substitution reactions, replacing the phenyl or methyl groups with other functional groups.
Chemistry
In organic synthesis, 1-methyl-1-phenylhydrazine sulfate is utilized for preparing heterocyclic compounds. Its unique structure allows for diverse chemical reactions that are valuable in synthetic organic chemistry.
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Effective against various bacterial strains.
- Antitumor Activity : Induces apoptosis in cancer cells and inhibits cancer-related enzymes.
Medicine
Ongoing studies are investigating its use as a therapeutic agent for treating diseases such as cancer and inflammatory disorders. The compound's ability to inhibit specific enzymes involved in metabolic pathways enhances its medicinal potential .
Industry
In industrial applications, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its role as a reagent in various chemical processes underscores its importance in manufacturing settings .
Summary of Biological Activities
The following table summarizes the observed biological activities associated with this compound:
| Activity Type | Observations |
|---|---|
| Antitumor | Induces apoptosis |
| Enzyme Inhibition | Inhibits cyclooxygenase (COX) |
| Antibacterial | Effective against MRSA |
These activities indicate its potential for therapeutic applications in oncology and infectious diseases .
Selectivity Index Data
The selectivity index (SI) provides insight into the therapeutic potential of different compounds:
| Compound | SI Value |
|---|---|
| This compound | 17.9 |
| Methylhydrazine | 5.0 |
A higher SI value suggests that this compound may offer enhanced efficacy with reduced toxicity compared to its analogs .
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-phenylhydrazine sulfate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic substitution reactions . Additionally, it can form complexes with metal ions, which may influence its reactivity and biological activity .
Comparación Con Compuestos Similares
1-Methyl-1-phenylhydrazine sulfate can be compared with other similar compounds such as phenylhydrazine and methylhydrazine . While phenylhydrazine lacks the methyl group, methylhydrazine lacks the phenyl group. The presence of both the methyl and phenyl groups in this compound imparts unique chemical properties, such as increased stability and reactivity .
Similar compounds include:
Phenylhydrazine: C6H5NHNH2
Methylhydrazine: CH3NHNH2
1,1-Diphenylhydrazine: (C6H5)2NNH2
These compounds share some chemical properties but differ in their reactivity and applications.
Propiedades
Fórmula molecular |
C7H12N2O4S |
|---|---|
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
1-methyl-1-phenylhydrazine;sulfuric acid |
InChI |
InChI=1S/C7H10N2.H2O4S/c1-9(8)7-5-3-2-4-6-7;1-5(2,3)4/h2-6H,8H2,1H3;(H2,1,2,3,4) |
Clave InChI |
NTMUFLHKQMIRCT-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















